N-butyl-3,3-dimethylcyclohexan-1-amine
Description
N-butyl-3,3-dimethylcyclohexan-1-amine is a tertiary amine characterized by a cyclohexane ring substituted with two methyl groups at the 3-position and a butylamine group at the 1-position. Its structure combines steric hindrance from the dimethylcyclohexane backbone with the flexibility of the n-butyl chain, making it a compound of interest in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-butyl-3,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-5-9-13-11-7-6-8-12(2,3)10-11/h11,13H,4-10H2,1-3H3 |
InChI Key |
PBTQWXQBXOAGRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCCC(C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3,3-dimethylcyclohexan-1-amine typically involves the alkylation of 3,3-dimethylcyclohexanone with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often involving continuous flow reactors and advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3,3-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
N-butyl-3,3-dimethylcyclohexan-1-amine is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and pharmacological properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 3,3-dimethylcyclohexane backbone in this compound provides significant steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to less hindered analogs like N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine .
- Polarity : The ethoxyethyl substituent () introduces ether oxygen atoms, increasing polarity and solubility in polar solvents compared to the purely hydrocarbon-based n-butyl chain.
Stability and Functional Group Compatibility
- Thermal Stability : The cyclohexane ring and tertiary amine structure suggest moderate thermal stability, though decomposition pathways (e.g., Hofmann elimination) may occur under strong acidic/basic conditions.
- Directing Group Utility : Unlike N,O-bidentate directing groups in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), this compound lacks heteroatoms for metal coordination, limiting its use in C–H activation reactions .
Biological Activity
N-butyl-3,3-dimethylcyclohexan-1-amine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a cyclohexane ring with two methyl groups at the 3-position and a butyl amine substituent at the 1-position. This unique structure contributes to its distinct chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{23}N |
| Molecular Weight | 181.32 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the alkylation of 3,3-dimethylcyclohexanone with butylamine. This reaction is performed under controlled conditions to optimize yield and purity, often utilizing catalysts and specific temperature and pressure settings. The primary synthetic route can be summarized as follows:
- Starting Material : 3,3-Dimethylcyclohexanone
- Reagent : Butylamine
- Conditions : Alkylation under acidic or basic conditions
- Yield Optimization : Use of catalysts (e.g., sodium hydroxide) and temperature control
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amine group can participate in nucleophilic substitution reactions, which may influence biological pathways. Additionally, its structural features allow it to engage in interactions with specific receptors or enzymes.
Therapeutic Applications
Recent studies have explored the potential therapeutic applications of this compound:
- Bioorthogonal Labeling Agent : Investigated for its ability to undergo click chemistry reactions, forming stable triazole linkages with azides, which is valuable in drug development and biological labeling .
- Antibacterial Activity : Preliminary findings suggest that derivatives of this compound may exhibit antibacterial properties against pathogens such as Mycobacterium tuberculosis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antibacterial Properties :
-
Bioorthogonal Chemistry Applications :
- Research indicated that the compound's alkyne group could be utilized in bioorthogonal labeling due to its reactivity, making it a candidate for innovative therapeutic strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
